molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4

1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one

Cat. No.: B237646
CAS No.: 130263-10-4
M. Wt: 289.33 g/mol
InChI Key: YQXUGVCMIWBNGS-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a piperidin-2-one ring with a 3-(3,4-dimethoxyphenyl)prop-2-enoyl substituent .

Molecular Structure Analysis

The compound’s molecular structure features a piperidin-2-one ring with a cinnamoyl (3-(3,4-dimethoxyphenyl)prop-2-enoyl) group attached. The E configuration of the double bond in the cinnamoyl moiety is crucial .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 116-117°C (in methanol) .
  • pKa : Predicted pKa value is approximately -1.87±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

One study focused on the synthesis of compounds related to the structure of 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one. For example, compounds were synthesized from 4-hydroxy coumarin, involving refluxing with aromatic aldehydes in the presence of piperidine as a catalyst. These synthesized compounds exhibited quasireversible redox processes and were analyzed for their antibacterial and antioxidant activities (Al-ayed, 2011).

Potential Biological Activities

  • Antibacterial Activity : Certain synthesized compounds, similar in structure to the compound of interest, showed significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential for medical applications in treating bacterial infections (Al-ayed, 2011).
  • Antioxidant Activity : These compounds also demonstrated varying extents of antioxidant activities, with one being notably more active than Trolox, suggesting their potential as antioxidant agents in pharmaceutical formulations (Al-ayed, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] }

CAS No.

130263-10-4

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one

InChI

InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3

InChI Key

YQXUGVCMIWBNGS-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC=CC2=O)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC

Appearance

Powder

Origin of Product

United States

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